2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
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Overview
Description
The compound with the identifier “2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide” is known as Tris(2,4-di-tert-butylphenyl)phosphite. This compound is an organophosphorus compound widely used as a stabilizer in polymers, where it functions as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is known for its effectiveness in preventing the degradation of polymers by heat and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2,4-di-tert-butylphenyl)phosphite is synthesized through the reaction of phosphorus trichloride with 2,4-di-tert-butylphenol. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Tris(2,4-di-tert-butylphenyl)phosphite follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-di-tert-butylphenyl)phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and 2,4-di-tert-butylphenol.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Substitution: Various reagents, such as halogens or alkylating agents, can be used under controlled conditions.
Major Products
Oxidation: The major product is tris(2,4-di-tert-butylphenyl)phosphate.
Hydrolysis: The major products are phosphorous acid and 2,4-di-tert-butylphenol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Tris(2,4-di-tert-butylphenyl)phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability.
Mechanism of Action
The mechanism by which Tris(2,4-di-tert-butylphenyl)phosphite exerts its effects involves its ability to scavenge free radicals. It acts as an antioxidant by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals that can cause degradation of polymers and biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another common antioxidant used in polymers.
Tris(nonylphenyl)phosphite: Similar in structure but with different alkyl groups.
Uniqueness
Tris(2,4-di-tert-butylphenyl)phosphite is unique due to its high thermal stability and effectiveness as an antioxidant. Its bulky tert-butyl groups provide steric hindrance, which enhances its stability and prevents it from easily undergoing degradation reactions .
Properties
IUPAC Name |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3S/c1-15-20(23(33)30(29(15)2)17-11-7-4-8-12-17)26-19(31)14-34-24-27-21(16-9-5-3-6-10-16)18(13-25)22(32)28-24/h3-12H,14H2,1-2H3,(H,26,31)(H,27,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSKEQQQOHMIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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